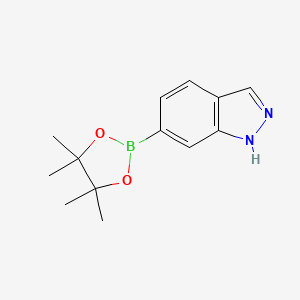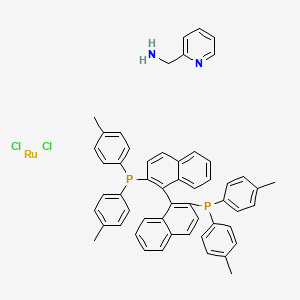
(R)-Tol-Binap RuCl2 AMPY
Übersicht
Beschreibung
“®-Tol-Binap RuCl2 AMPY” is a complex compound. The description of a similar compound, “(dppb) RuCl 2 AMPY”, indicates that it has a molecular formula of C34H36Cl2N2P2Ru and a molecular weight of 706.59 .
Synthesis Analysis
The synthesis of similar complexes has been reported. For instance, the complexes trans,cis-RuCl2(PPh3)2(ampy) and trans-RuCl2Ph2P(CH2)4PPh2 have been prepared in high yield by the reaction of RuCl2(PPh3)3 and RuCl2(PPh3)[Ph2P(CH2)4PPh2] with 2-(aminomethyl)pyridine (ampy) at room temperature . Another study reported the synthesis of organometallic ruthenium compounds by reacting [Ru(p-cymene)Cl(μ-Cl)]2 with potentially bidentate ligands with two donor nitrogen atoms .
Molecular Structure Analysis
The molecular structure of similar complexes has been analyzed. For example, the complexes [Ru(p-cymene)Cl2(2abn)], [Ru(p-cymene)Cl2(4abn)], [Ru(p-cymene)Cl2(2ampy)], and [Ru(p-cymene)Cl2(μ-(4ampy)] were characterized by elemental analysis of carbon, hydrogen, and nitrogen, proton nuclear magnetic resonance, COSY 1H-1H, high-resolution mass spectrometry (ESI), thermogravimetry, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
The reactions of RuCl2(PPh3)3 with a number of diazoalkanes were surveyed, and alkylidene transfer to give RuCl2(CHR)(PPh3)2 was observed for alkyl diazoalkanes RCHN2 and various para-substituted aryl diazoalkanes . Another study reported that the complexes cis-[RuCl2(ampy){R1N(CH2PPh2)2}] showed very high catalytic activity in the homogeneous transfer hydrogenation of acetophenone .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar complexes have been analyzed. For example, the complexes [Ru(p-cymene)Cl2(2abn)], [Ru(p-cymene)Cl2(4abn)], [Ru(p-cymene)Cl2(2ampy)], and [Ru(p-cymene)Cl2(μ-(4ampy)] were characterized by elemental analysis of carbon, hydrogen, and nitrogen, proton nuclear magnetic resonance, COSY 1H-1H, high-resolution mass spectrometry (ESI), thermogravimetry, and single-crystal X-ray diffraction .
Wissenschaftliche Forschungsanwendungen
Transfer Hydrogenation
“®-Tol-Binap RuCl2 AMPY” has been used in Ru catalyzed transfer hydrogenation (TH) and asymmetric transfer hydrogenation (ATH) reactions of unsaturated hydrocarbons, imine, nitro, and carbonyl compounds . These reactions are preferred processes in the synthesis of fine chemicals to pharmaceuticals due to safe handling as they do not require hazardous pressurized H2 gas .
Catalyst in Organic Synthesis
The catalytic activity and selectivity of Ru complexes, including “®-Tol-Binap RuCl2 AMPY”, have been investigated with a variety of ligands based on pincer NHC, cyclophane, half-sandwich, organophosphine, etc . These ligands coordinate to the Ru center in a proper orientation with a labile group replaced by an H-source, which facilitates the β-hydrogen transfer to generate metal hydride species (Ru-H) and produce the desired reduced product .
Industrial Applications
The recent advances in TH and ATH reactions with homogeneous and heterogeneous Ru catalysts having different ligand environments have led to their sustainable industrial applications .
High Catalytic Conversion
The addition of 10 equivalents of AMPY surpasses the catalytic conversion up to ca. 99% (TOF = 125,000 h −1) at a very low 0.03 mol% [Ru(OAc)(acac)(ampy)(dppb)] catalyst (31) loading in 5 min .
Cellular and Molecular Biology Applications
“®-Tol-Binap RuCl2 AMPY” is also used in cellular and molecular biology applications .
Chromatography and Mass Spectrometry Applications
“®-Tol-Binap RuCl2 AMPY” is used in Chromatography or Mass Spectrometry applications .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;pyridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C6H8N2.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;7-5-6-3-1-2-4-8-6;;;/h5-32H,1-4H3;1-4H,5,7H2;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHLDFFOSWUXLN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.C1=CC=NC(=C1)CN.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H48Cl2N2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Tol-Binap RuCl2 AMPY | |
CAS RN |
858116-31-1, 857678-55-8 | |
| Record name | [1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;pyridin-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichloro[(S)-(-)-2,2-bis(di-p-tolylphosphino)-1,1-binaphthyl](2-aminomethylpyridine)ruthenium(II) RuCl2(AMPY)[(S)-Tol-Binap] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



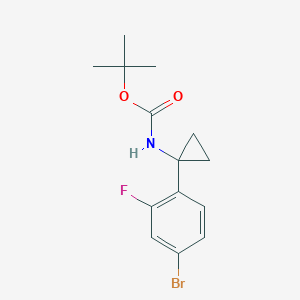
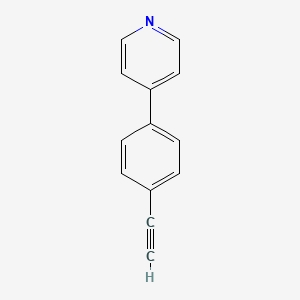
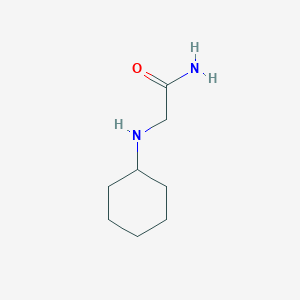
![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)








